D-Galactosamine
Overview
Description
D-Galactosamine is a pyranose amino sugar with hepatotoxic traits . It acts as an RNA synthesis inhibitor in hepatocytes and promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production . It is a specific hepatotoxic agent metabolized particularly in hepatocytes .
Synthesis Analysis
This compound is synthesized from the snail Biomphalaria glabrata . It is also synthesized from 1,6-anhydroglucosamine . The reactions involve the addition of nitrosyl chloride to the acetylated glycal .Molecular Structure Analysis
The molecular formula of this compound is C6H13NO5 . It has an average mass of 179.171 Da and a monoisotopic mass of 179.079376 Da .Chemical Reactions Analysis
In the Leloir pathway, this compound is metabolized into galactosamine-1-phosphate (by galactokinase) and UDP-galactosamine (by UDP-galactose uridyltransferase) .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 449.9±45.0 °C at 760 mmHg . The molar refractivity is 39.2±0.3 cm3 .Scientific Research Applications
Hepatotoxicity and Liver Damage Models
D-Galactosamine is widely used in scientific research as a model to study hepatotoxic effects and liver damage. It is particularly significant in creating experimental conditions in animals that closely resemble human viral hepatitis, both morphologically and functionally. This application is crucial for understanding liver diseases and testing potential treatments.
- Modeling Viral Hepatitis : this compound-induced liver damage in rats is recognized to closely mimic viral hepatitis in humans, offering a valuable model for studying the disease and potential therapies (Cynthia Shankari & K Prabhu, 2022).
- Studying Hepatocyte-specific Effects : this compound serves as a hepatocyte-specific inhibitor of RNA synthesis, used to sensitize animals to the lethal effects of bacterial endotoxins and tumor necrosis factor-alpha (J. Alcorn, J. Fierer, M. Chojkier, 1992).
Investigating Protective Agents and Antioxidants
Research involving this compound also includes studying the protective effects of various compounds against its induced toxicity, thus aiding in the discovery of potential therapeutic agents.
- Antioxidant Activity : Studies demonstrate how certain compounds, like Ajaswagandhadhi Lehyam and ellagic acid, can mitigate the oxidative stress and liver/kidney damage induced by this compound (Cynthia Shankari & K Prabhu, 2022); (Adnan Ayhancı et al., 2016).
- Protective Role of Proteins and Antioxidants : Certain proteins and combinations of antioxidants have shown protective effects against this compound-induced liver injury (Prasenjit Manna et al., 2007); (T. Catal, Ş. Bolkent, 2008).
Insights into Cellular Mechanisms
This compound is instrumental in elucidating cellular mechanisms, particularly in liver cells, enhancing our understanding of cell death processes and the role of various intracellular factors.
- Cell Death Mechanisms : Research using this compound has helped in identifying how oxidative and nitrosative stress contributes to cell death in hepatocytes (A. Rodríguez-Ariza et al., 2005).
- Influence on Hepatic Marker Enzymes : Studies show how this compound affects hepatic marker enzymes and tissue antioxidant status, providing insights into liver function and potential intervention points (G. Pushpavalli et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
N-acetyl galactosamine (GalNAc) technology, which is used for the delivery of oligonucleotide therapeutics to the liver, is a promising future direction . More randomized preclinical and clinical trials are required with optimal safe doses of drugs and/or phytochemicals alone or in combination for efficient clinical practice .
Properties
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-GASJEMHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043871 | |
Record name | Galactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-76-6, 7535-00-4 | |
Record name | Galactopyranose, 2-amino-2-deoxy-, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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